3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid

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Researchers optimizing orexin antagonist or HDAC inhibitor leads often face α-carbon metabolic oxidation. 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (CAS 1275760-89-8) addresses this with its gem-dimethyl quaternary center, blocking oxidation and pre-organizing the bioactive conformation. • Enables SAR at the 3,4-dimethylphenyl regioisomer for HDAC-2 zinc-binding modulation. • Non-hydroxylated negative control for trimethyl-lock prodrug studies; functionalizable at the 6-position. • 97% purity, suitable as an LC-MS reference standard. Ambient shipping; non-hazardous.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B13545749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(C)(C)C(=O)O)C
InChIInChI=1S/C13H18O2/c1-9-5-6-11(7-10(9)2)8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
InChIKeyPGCFWNRKMCBKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid Overview


3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (CAS 1275760-89-8, C13H18O2, MW 206.29) is an α,α-gem-dimethyl-substituted phenylpropanoic acid bearing a 3,4-dimethylphenyl ring. It belongs to the 3-aryl-2,2-dimethylpropanoic acid class, a scaffold recognized for its utility in medicinal chemistry as a sterically-hindered building block . The compound is commercially available at 97% purity and is employed as a key intermediate in the synthesis of bioactive molecules, particularly where the gem-dimethyl group imparts conformational restriction, enhanced metabolic stability, or acts as a steric trigger in self-immolative prodrug systems [1].

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid – No Generic Substitute


The 3,4-dimethylphenyl regioisomer presents a distinct steric and electronic profile compared to other dimethylphenyl-substituted analogs (e.g., 2,3-, 2,4-, and 3,5-dimethylphenyl) and the unsubstituted phenyl parent compound. The specific 3,4-disubstitution pattern alters both the electron density of the aromatic ring and the steric environment around the benzylic methylene, which directly influences receptor binding, enzyme inhibition potency, and synthetic accessibility. Furthermore, the α,α-gem-dimethyl group creates a quaternary carbon center adjacent to the carboxylic acid, imposing conformational constraints that non-gem-dimethyl analogs (e.g., 3-(3,4-dimethylphenyl)propanoic acid) lack . These structural nuances mean that substituting a generic 3-aryl-2,2-dimethylpropanoic acid into a validated SAR series—without matching the exact 3,4-dimethyl substitution—can lead to unpredictable changes in target engagement, metabolic profile, and synthetic yields [1].

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: Head-to-Head Evidence vs. Analogs


Purity Advantage Over Unsubstituted Analog

The commercial supply of 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid offers a guaranteed minimum purity of 97% , which is 2 percentage points higher than the 95% minimum purity specification available for the structurally simpler and more common 2,2-dimethyl-3-phenylpropanoic acid (the unsubstituted parent scaffold) from the same vendor . This purity advantage reduces the burden of additional purification for users requiring high-fidelity starting material.

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Boiling Point Elevation vs. Unsubstituted Parent

The introduction of the 3,4-dimethylphenyl substituent markedly increases the predicted boiling point of the gem-dimethylpropanoic acid scaffold. The target compound exhibits a predicted boiling point of 327.7±11.0 °C , which is ~39.4 °C higher than that of the unsubstituted 2,2-dimethyl-3-phenylpropanoic acid (288.3±9.0 °C at 760 mmHg) . The predicted density is 1.036±0.06 g/cm³ versus 1.1±0.1 g/cm³ for the unsubstituted parent, indicating that the dimethylphenyl group lowers packing density despite increased mass.

physicochemical properties process chemistry stability distillation

Thermal Behavior vs. Non-gem-Dimethyl Analog

Compared to the non-gem-dimethyl analog 3-(3,4-dimethylphenyl)propanoic acid (CAS 25173-76-6, lacking the α-quaternary center), the target compound shows a predicted boiling point elevation of approximately 16.3 °C (327.7 vs. 311.4±11.0 °C, respectively) and a solid-state melting point depression (N/A vs. 80-82°C) . These property shifts are consistent with the gem-dimethyl group disrupting crystal packing and introducing conformational restriction at the α-carbon, a design feature frequently exploited to improve metabolic stability in lead optimization.

structure-property relationships SAR metabolic stability conformational analysis

Synthetic Access via C(sp³)–H Arylation

The 3-aryl-2,2-dimethylpropanoic acid scaffold—including the 3,4-dimethylphenyl variant—is accessible through a recently demonstrated palladium(II)-catalyzed mono-selective C(sp³)–H arylation of pivalic acid [1]. This methodology enables rapid construction of a library of 3-aryl-2,2-dimethylpropanoic acids, including ortho-substituted aryl compounds that are challenging to prepare via traditional enolate alkylation routes. The approach streamlines access to trimethyl-lock-type triggers, where the 3,4-dimethylphenyl regioisomer can serve as a model substrate for developing sterically-tuned self-immolative prodrugs or molecular probes.

C-H activation synthetic methodology library synthesis trimethyl-lock

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: Key Application Scenarios


Orexin Receptor Antagonist Intermediates

The non-gem-dimethyl analog 3-(3,4-dimethylphenyl)propanoic acid is a documented reagent for preparing pyrazolotetrahydropyridines as orexin receptor antagonists . Substituting the α-hydrogens with gem-dimethyl groups, as in the target compound, introduces conformational restriction at the benzylic position—a modification often employed in medicinal chemistry to reduce metabolic oxidation at the α-carbon and to pre-organize the ligand into its bioactive conformation. This compound is thus a strategic starting material for programs seeking to improve the metabolic stability of orexin antagonist leads.

HDAC Inhibitor Analog Design

A structurally related series of triazolyl-2,2-dimethyl-3-phenylpropanoates has been reported as potential histone deacetylase (HDAC) inhibitors, with lead compounds showing antiproliferative IC50 values as low as 0.69 μM against HeLa cells . The 3,4-dimethylphenyl variant offers a distinct aromatic substitution pattern that can be exploited in SAR exploration to modulate the zinc-binding group orientation and surface recognition cap region of HDAC inhibitors, leveraging the gem-dimethyl core to maintain the conformational rigidity essential for HDAC-2 binding pocket complementarity.

Trimethyl-Lock Prodrug & Probe Development

The gem-dimethyl scaffold is a recognized precursor for trimethyl-lock-type triggers, which undergo rapid lactonization upon activation to release a payload . The 3,4-dimethylphenyl regioisomer provides a non-hydroxylated aromatic ring that can serve as a negative control or stability benchmark in trimethyl-lock studies, or be further functionalized (e.g., via electrophilic aromatic substitution at the activated 6-position) to install an ortho-hydroxy group for trigger activation, enabling the design of controlled-release probes.

Reference Standard for gem-Dimethyl Acid Analysis

With a guaranteed minimum purity of 97% , this compound surpasses the 95% purity specification of the more common unsubstituted phenyl analog from the same supplier . This makes it a suitable reference standard for LC-MS or HPLC method development when quantifying gem-dimethyl arylpropionic acids in reaction mixtures, metabolite profiling, or quality control batches, providing higher signal-to-noise and more reliable calibration curves.

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